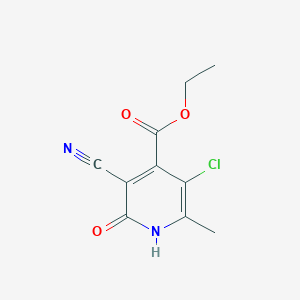
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isonicotinic acid and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is not well understood. However, studies have shown that it interacts with various enzymes and proteins in the body, leading to its biological effects. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to its potential anticancer activity.
Biochemical and Physiological Effects
Studies have shown that Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate has various biochemical and physiological effects. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is its potential applications in various fields of scientific research. It has shown promising results in the synthesis of bioactive compounds and metal complexes, which have potential applications in catalysis and material science. However, one of the limitations of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is its low solubility in water, which can limit its applications in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate. One of the directions is the synthesis of new bioactive compounds using Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate as a building block. Another direction is the synthesis of new metal complexes using Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate as a ligand, which can have potential applications in catalysis and material science. Additionally, further studies are needed to understand the mechanism of action of Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate and its potential applications in various fields of scientific research.
Conclusion
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized through various methods and has shown promising results in the synthesis of bioactive compounds and metal complexes. It has also exhibited anticancer, antimicrobial, and anti-inflammatory activities. However, further studies are needed to understand its mechanism of action and its potential applications in various fields of scientific research.
Synthesemethoden
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate can be synthesized through various methods. One of the commonly used methods is the reaction of ethyl 3-amino-4-methyl-5-isoxazolecarboxylate with chloroacetyl chloride, followed by the reaction with sodium cyanide and hydrochloric acid. This method yields Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate with a purity of more than 98%.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-5-cyano-6-hydroxy-2-methylisonicotinate has shown potential applications in various fields of scientific research. It has been used as a building block for the synthesis of various bioactive compounds, including antitumor, antimicrobial, and anti-inflammatory agents. It has also been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis and material science.
Eigenschaften
Molekularformel |
C10H9ClN2O3 |
|---|---|
Molekulargewicht |
240.64 g/mol |
IUPAC-Name |
ethyl 3-chloro-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-3-16-10(15)7-6(4-12)9(14)13-5(2)8(7)11/h3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
AYCZUBANXIZXGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1Cl)C)C#N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1Cl)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




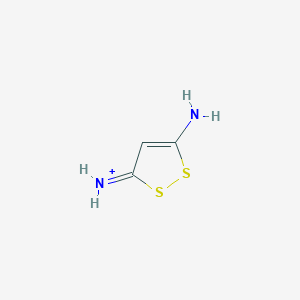
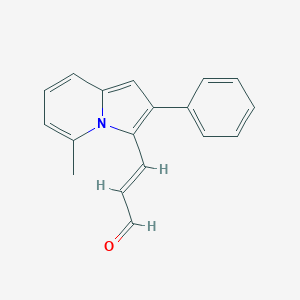

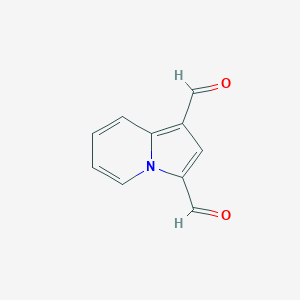

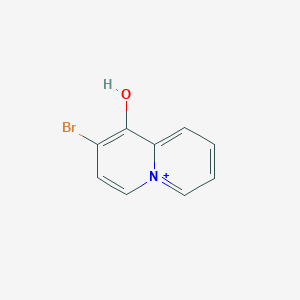
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)



![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)